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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclopropanol

Cat. No.: B188281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Bromophenyl)cyclopropanol is a versatile synthetic building block that has garnered

significant interest in the fields of organic synthesis and medicinal chemistry. Its unique

structural motif, featuring a strained cyclopropane ring appended to a functionalizable

bromophenyl group, offers a gateway to a diverse array of complex molecular architectures.

The presence of the bromine atom allows for a wide range of cross-coupling reactions, while

the cyclopropanol moiety can undergo various ring-opening and rearrangement reactions,

providing access to unique carbon skeletons. This guide provides a comprehensive overview of

the synthesis, key reactions, and potential applications of 1-(4-Bromophenyl)cyclopropanol,
with a focus on its role as a valuable intermediate for drug discovery and development.

Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 1-(4-Bromophenyl)cyclopropanol
is presented below. While specific experimental spectroscopic data for this exact compound is

not readily available in publicly accessible databases, representative data for closely related

analogs are provided for reference.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)cyclopropanol
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Property Value Reference

CAS Number 109240-30-4

Molecular Formula C₉H₉BrO [1]

Molecular Weight 213.07 g/mol

Appearance Likely a solid or oil N/A

Solubility

Expected to be soluble in

common organic solvents

(e.g., DCM, THF, EtOAc) and

insoluble in water.

N/A

Table 2: Representative Spectroscopic Data for Analogs

Data Type Compound Observed Signals

¹H NMR 1-(4-Bromophenyl)ethanol

δ 7.4-7.2 (m, 4H, Ar-H), 4.85

(q, J=6.5 Hz, 1H, CH-OH), 2.0

(s, 1H, OH), 1.35 (d, J=6.5 Hz,

3H, CH₃)

¹³C NMR 4-Bromophenyl acetamide
δ 168.36, 136.91, 131.95,

121.36, 116.86, 24.63

IR (cm⁻¹) 1-(4-Bromophenyl)ethanol

3350 (O-H), 3050 (Ar C-H),

2970 (Alkyl C-H), 1590, 1480

(Ar C=C), 1070 (C-O), 820 (p-

subst. Ar)

MS (m/z) 1-(4-bromophenyl)-1-propanol
214/216 (M+), 185/187,

157/159, 133, 105, 77

Synthesis of 1-(4-Bromophenyl)cyclopropanol
The Kulinkovich reaction provides a powerful and direct method for the synthesis of 1-

substituted cyclopropanols from the corresponding esters.[2][3][4][5][6][7] This reaction involves

the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide
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catalyst. For the synthesis of 1-(4-Bromophenyl)cyclopropanol, methyl 4-bromobenzoate

serves as the starting material.

Experimental Protocol: Kulinkovich Reaction
Reaction:

Materials:

Methyl 4-bromobenzoate

Titanium(IV) isopropoxide (Ti(O-iPr)₄)

Ethylmagnesium bromide (EtMgBr) solution in THF (e.g., 3.0 M)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

dropping funnel, and a nitrogen inlet, add methyl 4-bromobenzoate (1.0 equiv) and

anhydrous THF.

Cool the solution to 0 °C in an ice bath.

Add titanium(IV) isopropoxide (1.1 equiv) to the stirred solution.

To this mixture, add the ethylmagnesium bromide solution (2.2 equiv) dropwise via the

dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 12-16 hours.

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of

saturated aqueous NH₄Cl solution.

Extract the mixture with ethyl acetate (3 x volume of THF).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude product by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford pure 1-(4-Bromophenyl)cyclopropanol.

Table 3: Representative Reaction Parameters for Kulinkovich Reaction

Parameter Value

Reactant Ratio (Ester:Ti(IV):Grignard) 1 : 1.1 : 2.2

Temperature 0 °C to room temperature

Reaction Time 13-17 hours

Typical Yield 60-80% (based on analogous reactions)

Diagram 1: Synthesis of 1-(4-Bromophenyl)cyclopropanol via Kulinkovich Reaction
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Starting Materials

Reaction Conditions

Product

Methyl 4-bromobenzoate

Anhydrous THF
0 °C to RT

Ethylmagnesium Bromide Titanium(IV) isopropoxide

1-(4-Bromophenyl)cyclopropanol

Click to download full resolution via product page

Caption: Synthetic pathway to 1-(4-Bromophenyl)cyclopropanol.

Key Reactions of 1-(4-Bromophenyl)cyclopropanol
The dual functionality of 1-(4-Bromophenyl)cyclopropanol makes it a valuable precursor in

multi-step syntheses. The aryl bromide is amenable to palladium-catalyzed cross-coupling

reactions, while the cyclopropanol can undergo ring-opening reactions.

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-

carbon bonds, particularly for the synthesis of biaryl compounds.[8][9][10][11][12] The bromine

atom of 1-(4-Bromophenyl)cyclopropanol can be readily coupled with a variety of boronic

acids or their esters in the presence of a palladium catalyst and a base.

Reaction:

Materials:

1-(4-Bromophenyl)cyclopropanol
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Arylboronic acid (e.g., phenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

Solvent (e.g., 1,4-dioxane/water mixture or toluene)

Ethyl acetate (EtOAc)

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a Schlenk flask, add 1-(4-Bromophenyl)cyclopropanol (1.0 equiv), the arylboronic acid

(1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction

progress by TLC or LC-MS.

After completion, cool the reaction to room temperature and dilute with water.

Extract the aqueous layer with ethyl acetate (3x).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Table 4: Representative Reaction Parameters for Suzuki-Miyaura Coupling
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Parameter Value

Reactant Ratio (Aryl Bromide:Boronic

Acid:Base)
1 : 1.2 : 2

Catalyst Loading 5 mol%

Temperature 80-100 °C

Reaction Time 12-24 hours

Typical Yield 70-95% (based on analogous reactions)

Diagram 2: Suzuki-Miyaura Cross-Coupling of 1-(4-Bromophenyl)cyclopropanol

Reactants Reagents

Conditions

Product

1-(4-Bromophenyl)cyclopropanol

Solvent (e.g., Dioxane/H₂O)
80-100 °C

Arylboronic Acid Pd Catalyst Base

1-(Biphenyl-4-yl)cyclopropanol

Click to download full resolution via product page

Caption: General scheme for Suzuki-Miyaura coupling.

Acid-Catalyzed Ring-Opening
The strained three-membered ring of cyclopropanols can be readily opened under acidic

conditions.[13][14][15][16] This reaction typically proceeds via a protonated intermediate,
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followed by cleavage of a carbon-carbon bond to generate a more stable carbocation, which is

then trapped by a nucleophile. The regioselectivity of the ring opening is influenced by the

substitution pattern on the cyclopropane ring. In the case of 1-arylcyclopropanols, the benzylic

carbon can stabilize a positive charge, directing the ring opening.

Reaction:

Materials:

1-(4-Bromophenyl)cyclopropanol

Anhydrous methanol (MeOH)

Acid catalyst (e.g., a catalytic amount of sulfuric acid (H₂SO₄) or a Lewis acid like BF₃·OEt₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Diethyl ether (Et₂O)

Water

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 1-(4-Bromophenyl)cyclopropanol (1.0 equiv) in anhydrous methanol in a round-

bottom flask.

Add a catalytic amount of the acid catalyst (e.g., 1-5 mol%).

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

Once the starting material is consumed, quench the reaction by adding saturated aqueous

sodium bicarbonate solution until the mixture is neutral or slightly basic.

Remove the methanol under reduced pressure.
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Partition the residue between water and diethyl ether.

Separate the layers and extract the aqueous layer with diethyl ether (2x).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Table 5: Representative Reaction Parameters for Acid-Catalyzed Ring-Opening

Parameter Value

Catalyst Loading 1-5 mol%

Temperature Room temperature

Reaction Time 1-4 hours

Typical Yield 75-90% (based on analogous reactions)

Diagram 3: Acid-Catalyzed Ring-Opening of 1-(4-Bromophenyl)cyclopropanol
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Inputs

Process

Output

1-(4-Bromophenyl)cyclopropanol

Ring-Opening

Methanol (Solvent & Nucleophile) Acid Catalyst (H⁺)

1-(4-Bromophenyl)-1-methoxypropane

Click to download full resolution via product page

Caption: General workflow for acid-catalyzed ring-opening.

Applications in Drug Discovery
The cyclopropyl motif is increasingly incorporated into drug candidates to enhance their

pharmacological properties. The rigid nature of the cyclopropane ring can lock a molecule into

a specific conformation, improving its binding affinity to a biological target. Furthermore, the

introduction of a cyclopropyl group can favorably modulate metabolic stability and other

pharmacokinetic parameters.

1-(4-Bromophenyl)cyclopropanol serves as an excellent starting point for the synthesis of

novel drug-like molecules. Through a combination of cross-coupling reactions at the bromine

position and manipulations of the cyclopropanol moiety, a diverse library of compounds can be

generated for screening in various therapeutic areas. For instance, the biaryl structures

accessible via Suzuki coupling are prevalent in many approved drugs. The products of ring-

opening reactions can also serve as valuable intermediates for the synthesis of compounds

with different pharmacophores.
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Conclusion
1-(4-Bromophenyl)cyclopropanol is a highly valuable and versatile building block in modern

organic synthesis. Its straightforward preparation via the Kulinkovich reaction and the

orthogonal reactivity of its two functional groups provide chemists with a powerful tool for the

construction of complex molecular architectures. The ability to participate in both cross-

coupling and ring-opening reactions makes it a particularly attractive intermediate for the

synthesis of novel compounds in the context of drug discovery and development. The

experimental protocols and data presented in this guide are intended to facilitate the use of this

compound in research and development settings, enabling the exploration of new chemical

space and the creation of innovative molecular entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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